d-Glucal

Catalog No.
S610624
CAS No.
13265-84-4
M.F
C6H10O4
M. Wt
146.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
d-Glucal

CAS Number

13265-84-4

Product Name

d-Glucal

IUPAC Name

(2R,3S,4R)-2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

InChI

InChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2/t4-,5-,6+/m1/s1

InChI Key

YVECGMZCTULTIS-PBXRRBTRSA-N

SMILES

C1=COC(C(C1O)O)CO

Synonyms

1,5-Anhydro-2-deoxy-D-arabinohex-1-enitol; 1,2-Dideoxy-D-arabinohex-1-enopyranose; Glucal; D-(+)-Glucal;

Canonical SMILES

C1=COC(C(C1O)O)CO

Isomeric SMILES

C1=CO[C@@H]([C@H]([C@@H]1O)O)CO

d-Glucal is a carbohydrate molecule derived from glucose (d-glucose) through the oxidation of the primary alcohol group at carbon 1 (C1) to an aldehyde group []. It belongs to the class of aldoses, which are monosaccharides containing an aldehyde functional group. d-Glucal is a key intermediate in the synthesis of various complex carbohydrates and plays a crucial role in carbohydrate chemistry research [].


Molecular Structure Analysis

The chemical formula of d-Glucal is C6H10O4, and its molecular weight is approximately 146.14 g/mol []. The key features of its structure include:

  • A six-membered carbon ring with a cyclic structure characteristic of sugars [].
  • An aldehyde group (C=O) at C1, differentiating it from glucose which has a primary alcohol group (CH2OH) at C1 [].
  • Five hydroxyl groups (OH) attached to the carbon ring, giving it the characteristic polyol functionality of carbohydrates [].
  • The stereochemistry of d-Glucal refers to the specific spatial arrangement of its hydroxyl groups. The "d" prefix indicates the molecule belongs to the D-stereoisomer series, with a specific configuration around its chiral centers [].

Chemical Reactions Analysis

d-Glucal is a versatile intermediate used in the synthesis of various carbohydrates. Here are some relevant chemical reactions:

  • Synthesis: d-Glucal can be synthesized from glucose through a multi-step process involving oxidation and rearrangement. One common method involves the use of lead tetraacetate (Pb(OAc)4) as an oxidizing agent [].

Glucose + Pb(OAc)4 -> d-Glucal + Pb(OAc)2 + HOAc (Equation 1)

  • Ferrier Rearrangement

    This reaction is a key application of d-Glucal. It involves the conversion of d-Glucal derivatives (such as glycosides) into various other carbohydrate structures. The reaction utilizes a Lewis acid catalyst to rearrange the carbon skeleton, allowing for the synthesis of different sugar linkages [].

  • Decomposition

    d-Glucal is unstable and readily undergoes reactions like isomerization and ring-opening under acidic or basic conditions []. The specific products depend on the reaction conditions.

Physical and Chemical Properties

d-Glucal is a white, crystalline solid that is soluble in water []. However, due to its inherent instability, specific data on melting point, boiling point, and stability is limited.

Enzyme Studies:

  • d-Glucal can be used as a substrate to study the specificity and activity of enzymes involved in carbohydrate metabolism. (Source)
  • Its reactive double bond allows researchers to probe the catalytic mechanisms of these enzymes.

Synthesis of Modified Sugars:

  • d-Glucal can serve as a building block for the synthesis of modified sugars with specific properties. (Source: )
  • These modified sugars can be used in various research applications, such as drug discovery or the development of functional materials.

Glycosyl Transfer Reactions:

  • d-Glucal can act as a glycosyl donor in enzymatic reactions, replacing glucose-1-phosphate. (Source: )
  • This allows researchers to study the mechanism and regulation of these reactions, which are important for glycan biosynthesis and other biological processes.

Chemical Reactivity Studies:

  • The unsaturated bond in d-Glucal makes it highly reactive, allowing scientists to investigate its chemical behavior under different conditions. (Source: )
  • This knowledge can be valuable for understanding the stability and degradation pathways of carbohydrates in various contexts.

XLogP3

-1

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13265-84-4

Wikipedia

Glucal

Dates

Modify: 2023-09-15

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